molecular formula C16H14N2O4S B14155710 6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one CAS No. 900283-84-3

6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one

Cat. No.: B14155710
CAS No.: 900283-84-3
M. Wt: 330.4 g/mol
InChI Key: CKMRYSWVCGZBLN-UHFFFAOYSA-N
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Description

6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring fused with a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . This is followed by sulfonylation and subsequent cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazoles and indoles, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one is unique due to its combined indole and benzoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

900283-84-3

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H14N2O4S/c1-17-14-7-6-12(10-15(14)22-16(17)19)23(20,21)18-9-8-11-4-2-3-5-13(11)18/h2-7,10H,8-9H2,1H3

InChI Key

CKMRYSWVCGZBLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)OC1=O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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